

# Unveiling the Structure of Diethyl Dimethylaminomethylenemalonate: A Spectroscopic Comparison

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## Compound of Interest

Compound Name:	Diethyl dimethylaminomethylenemalonate
Cat. No.:	B101224

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For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive spectroscopic analysis of **diethyl dimethylaminomethylenemalonate**, comparing its spectral data with related compounds to offer a clear methodology for its structural verification.

This guide leverages  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of **diethyl dimethylaminomethylenemalonate**. By presenting a side-by-side comparison with the well-characterized spectra of diethyl malonate and N,N-dimethylformamide, this document serves as a practical reference for researchers. All quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are provided.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diethyl dimethylaminomethylenemalonate** and its comparative compounds.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Diethyl Dimethylaminomethylenemalonate	-CH=N-	~7.5 (Predicted)	s	-
-O-CH <sub>2</sub> -CH <sub>3</sub>	~4.2 (Predicted)	q	~7.1	
-N(CH <sub>3</sub> ) <sub>2</sub>	~3.0 (Predicted)	s	-	
-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.3 (Predicted)	t	~7.1	
Diethyl Malonate	-O-CH <sub>2</sub> -CH <sub>3</sub>	4.19	q	7.1
-CH <sub>2</sub> -	3.39	s	-	
-O-CH <sub>2</sub> -CH <sub>3</sub>	1.25	t	7.1	
N,N-Dimethylformamide	-CHO	8.02	s	-
-N(CH <sub>3</sub> ) <sub>2</sub> (trans)	2.92	s	-	
-N(CH <sub>3</sub> ) <sub>2</sub> (cis)	2.75	s	-	

Note: The <sup>1</sup>H NMR data for **diethyl dimethylaminomethylenemalonate** is predicted, as experimental data was not readily available in the searched literature.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Diethyl Dimethylaminomethylenemalonate	C=O	~168 (Predicted)
=C(CO <sub>2</sub> Et) <sub>2</sub>	~155 (Predicted)	
-CH=N-	~90 (Predicted)	
-O-CH <sub>2</sub> -CH <sub>3</sub>	~60 (Predicted)	
-N(CH <sub>3</sub> ) <sub>2</sub>	~40 (Predicted)	
-O-CH <sub>2</sub> -CH <sub>3</sub>	~14 (Predicted)	
Diethyl Malonate	C=O	167.3
-O-CH <sub>2</sub> -CH <sub>3</sub>	61.4	
-CH <sub>2</sub> -	41.2	
-O-CH <sub>2</sub> -CH <sub>3</sub>	14.0	
N,N-Dimethylformamide	C=O	162.4
-N(CH <sub>3</sub> ) <sub>2</sub> (trans)	36.2	
-N(CH <sub>3</sub> ) <sub>2</sub> (cis)	31.1	

Note: The <sup>13</sup>C NMR data for **diethyl dimethylaminomethylenemalonate** is predicted, as experimental data was not readily available in the searched literature.

## Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Proposed Structures
Diethyl Dimethylaminomethylenemalonate	215	170 ([M-OEt] <sup>+</sup> ), 142 ([M-CO <sub>2</sub> Et] <sup>+</sup> ), 114 ([M-CO <sub>2</sub> Et-CO] <sup>+</sup> ), 71 ([C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup> ), 44 ([C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup> )
Diethyl Malonate	160	115 ([M-OEt] <sup>+</sup> ), 88 ([M-CO <sub>2</sub> Et] <sup>+</sup> ), 45 ([OEt] <sup>+</sup> ), 29 ([Et] <sup>+</sup> )
N,N-Dimethylformamide	73	72 ([M-H] <sup>+</sup> ), 44 ([C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup> ), 29 ([CHO] <sup>+</sup> )

## Infrared (IR) Spectroscopy Data

Compound	Functional Group	Characteristic Absorption Bands (cm <sup>-1</sup> )
Diethyl Dimethylaminomethylenemalonate	C=O (ester)	~1700-1720 (strong)
C=C (enamine)		~1640-1660 (medium)
C-N		~1200-1350 (medium)
C-O		~1000-1300 (strong)
Diethyl Malonate	C=O (ester)	1735 (strong)
C-O		1030-1250 (strong)
N,N-Dimethylformamide	C=O (amide)	1670 (strong)

## Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of **diethyl dimethylaminomethylenemalonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

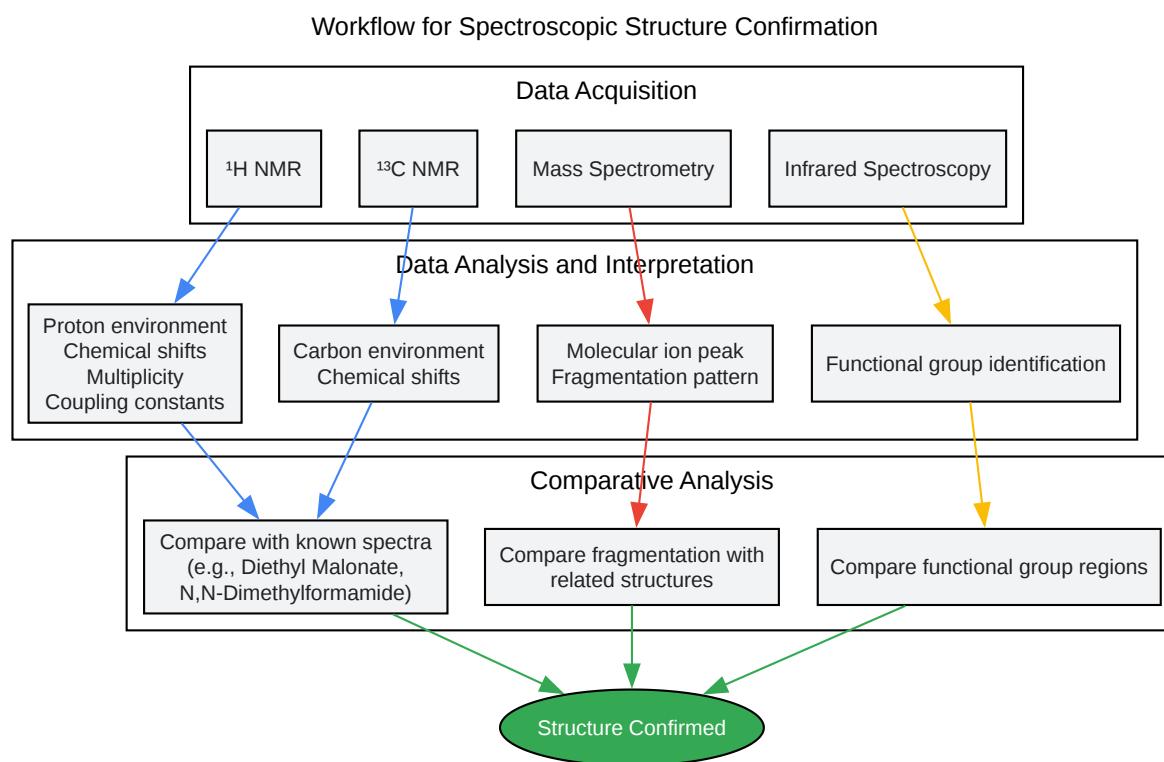
## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A

background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **diethyl dimethylaminomethylenemalonate** using the discussed spectroscopic methods.



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Caption: Logical workflow for spectroscopic analysis.

## Detailed Spectroscopic Interpretation

### <sup>1</sup>H NMR Spectrum Analysis

The predicted  $^1\text{H}$  NMR spectrum of **diethyl dimethylaminomethylenemalonate** is expected to show four distinct signals. The singlet at approximately 7.5 ppm corresponds to the vinylic proton of the enamine moiety. The quartet at around 4.2 ppm and the triplet at about 1.3 ppm are characteristic of the two equivalent ethyl ester groups. The singlet at approximately 3.0 ppm is attributed to the six equivalent protons of the dimethylamino group. This pattern is consistent with the proposed structure and contrasts with the simpler spectra of diethyl malonate, which lacks the enamine and dimethylamino signals, and N,N-dimethylformamide, which lacks the diethyl ester signals.

## $^{13}\text{C}$ NMR Spectrum Analysis

The predicted  $^{13}\text{C}$  NMR spectrum of **diethyl dimethylaminomethylenemalonate** should display six signals. The carbonyl carbons of the ester groups are expected to resonate at around 168 ppm. The two  $\text{sp}^2$  hybridized carbons of the enamine double bond are predicted to appear at approximately 155 ppm and 90 ppm. The methylene carbons of the ethyl groups are anticipated around 60 ppm, while the methyl carbons of the dimethylamino and ethyl groups are expected at about 40 ppm and 14 ppm, respectively. This set of signals provides a clear carbon framework that matches the target structure and is distinguishable from the four signals of diethyl malonate and the three signals of N,N-dimethylformamide.

## Mass Spectrum Analysis

The mass spectrum of **diethyl dimethylaminomethylenemalonate** is expected to show a molecular ion peak at  $\text{m/z}$  215, corresponding to its molecular weight. The fragmentation pattern is likely to be influenced by both the enamine and the diethyl malonate functionalities. A prominent fragmentation pathway for related diethyl malonate derivatives is the loss of an ethoxy radical ( $-\text{OEt}$ , 45 Da) to give a fragment at  $\text{m/z}$  170, or the loss of an ethoxycarbonyl radical ( $-\text{CO}_2\text{Et}$ , 73 Da) resulting in a fragment at  $\text{m/z}$  142. Further fragmentation could involve the loss of carbon monoxide (28 Da). The presence of the dimethylamino group can lead to characteristic fragments at  $\text{m/z}$  71 ( $\text{C}_4\text{H}_9\text{N}^+$ ) and 44 ( $\text{C}_2\text{H}_6\text{N}^+$ ) through cleavage of the C-N bond.

## Infrared Spectrum Analysis

The IR spectrum of **diethyl dimethylaminomethylenemalonate** provides key functional group information. A strong absorption band in the region of  $1700\text{-}1720\text{ cm}^{-1}$  is characteristic of the  $\text{C}=\text{O}$  stretching vibration of the conjugated ester groups. The  $\text{C}=\text{C}$  stretching vibration of the

enamine double bond is expected to appear as a medium intensity band around 1640-1660  $\text{cm}^{-1}$ . The spectrum will also show C-N stretching vibrations in the 1200-1350  $\text{cm}^{-1}$  region and strong C-O stretching bands for the ester groups between 1000 and 1300  $\text{cm}^{-1}$ . The absence of a broad O-H or N-H stretching band above 3000  $\text{cm}^{-1}$  further supports the proposed structure. The gas-phase IR spectrum available from the NIST database is consistent with these assignments.[1]

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## References

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